molecular formula C8H8F2N2O2 B3109533 N-ethyl-4,5-difluoro-2-nitroaniline CAS No. 1736-92-1

N-ethyl-4,5-difluoro-2-nitroaniline

Cat. No. B3109533
Key on ui cas rn: 1736-92-1
M. Wt: 202.16 g/mol
InChI Key: CTJHBEJXNOUBGS-UHFFFAOYSA-N
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Patent
US09382226B2

Procedure details

To a stirred solution of 1,2,4-trifluoro-5-nitrobenzene (0.5 g, 0.0028 mol) in acetonitrile (5 ml) was added DIPEA (0.98 ml, 0.0056 mol) and 2-(tert-butyldimethylsilyloxy)ethanamine (0.49 g, 0.0028 mol) was added portion wise under cooling condition with constant stirring. The reaction mixture was allowed to stir at room temperature for 4 h. The reaction was concentrated and diluted with water (20 ml) and extracted with ethyl acetate (3×25 ml). The combined organic layers were washed with brine dried over Na2SO4 and concentrated in vacuo and purified by column chromatography on silica gel to afford the desired product N-ethyl-4,5-difluoro-2-nitroaniline. (37 as yellow solid. 1H NMR (400 MHz, DMSO-d6) δ: 8.37 (bs, 1H), 8.13-8.17 (dd, J=8.4, 8.4 Hz, 1H), 7.21-7.27 (dd, J=7.2, 7.2 Hz, 1H), 3.8-3.82 (t, J=5.2 Hz, 2H) 3.45-3.49 (m, 2H), 0.84 (s, 9H), 0.021 (s, 6H). MS (M+1=333).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5](F)=[CH:4][C:3]=1[F:12].[CH3:13][CH2:14][N:15](C(C)C)C(C)C.[Si](OCCN)(C(C)(C)C)(C)C>C(#N)C>[CH2:14]([NH:15][C:5]1[CH:4]=[C:3]([F:12])[C:2]([F:1])=[CH:7][C:6]=1[N+:8]([O-:10])=[O:9])[CH3:13]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Name
Quantity
0.98 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.49 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCN
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion wise
TEMPERATURE
Type
TEMPERATURE
Details
under cooling condition with constant stirring
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
diluted with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)NC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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